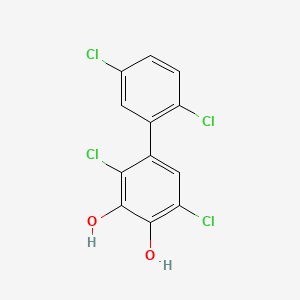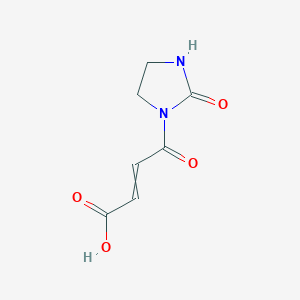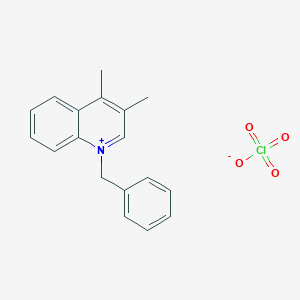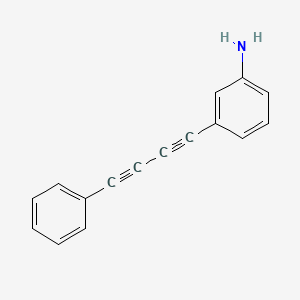
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline is an organic compound characterized by a phenyl group attached to a butadiyne chain, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline typically involves the coupling of phenylacetylene with aniline derivatives. One common method is the oxidative acetylene coupling, which uses copper catalysts to facilitate the formation of the butadiyne linkage . Another approach involves the direct synthesis of unsymmetrical 1,3-butadiynes from calcium carbide and aryl iodides . This method is advantageous due to its high productivity and selectivity, as well as its tolerance for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing robust catalytic systems to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced butadiyne compounds, and various substituted phenyl and aniline derivatives.
科学的研究の応用
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and macrocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
作用機序
The mechanism of action of 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline involves its interaction with molecular targets through its conjugated butadiyne system. This interaction can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to undergo oxidative and reductive transformations also plays a role in its mechanism of action.
類似化合物との比較
Similar Compounds
Uniqueness
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline is unique due to its specific structural arrangement, which combines a butadiyne linkage with an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
82690-38-8 |
|---|---|
分子式 |
C16H11N |
分子量 |
217.26 g/mol |
IUPAC名 |
3-(4-phenylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C16H11N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,11-13H,17H2 |
InChIキー |
ZXCJPZATEVLOQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



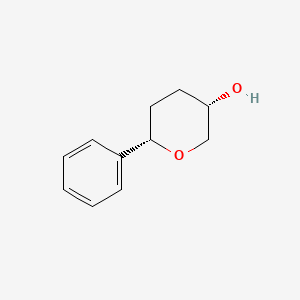
phosphane](/img/structure/B14416070.png)
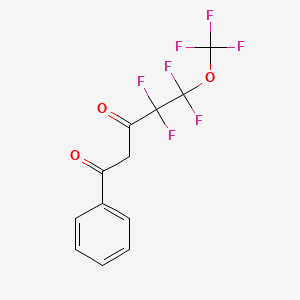
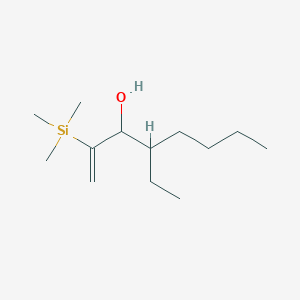


![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
